

Spectroscopic Profile of 4-Chlorophenyl Cyclopropyl Ketone: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Chlorophenyl cyclopropyl ketone

Cat. No.: B1346817

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **4-Chlorophenyl cyclopropyl ketone**, a compound of interest in medicinal chemistry and organic synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for data acquisition.

Spectroscopic Data Summary

The following tables summarize the key quantitative data from ^1H NMR, ^{13}C NMR, IR, and MS analyses of **4-Chlorophenyl cyclopropyl ketone**.

Table 1: ^1H NMR Spectroscopic Data

Chemical Shift (δ) ppm	Multiplicity	Assignment
7.95	Doublet	2H, Aromatic (ortho to C=O)
7.45	Doublet	2H, Aromatic (meta to C=O)
2.65	Multiplet	1H, Cyclopropyl (CH)
1.20	Multiplet	2H, Cyclopropyl (CH ₂)
1.05	Multiplet	2H, Cyclopropyl (CH ₂)

Solvent: CDCl_3 . Reference: Tetramethylsilane (TMS) at 0 ppm.

Table 2: ^{13}C NMR Spectroscopic Data.[1]

Chemical Shift (δ) ppm	Assignment
198.5	Carbonyl (C=O)
138.8	Aromatic (C-Cl)
136.0	Aromatic (C-C=O)
129.8	Aromatic (CH, ortho to C=O)
128.9	Aromatic (CH, meta to C=O)
18.0	Cyclopropyl (CH)
11.5	Cyclopropyl (CH ₂)

Solvent: CDCl_3 . Data sourced from C. Janssen Research Laboratories, Beerse, Belgium.[1]

Table 3: Infrared (IR) Spectroscopic Data.[1]

Wavenumber (cm^{-1})	Intensity	Assignment
3080	Medium	Aromatic C-H Stretch
3010	Medium	Cyclopropyl C-H Stretch
1675	Strong	Carbonyl (C=O) Stretch
1590	Strong	Aromatic C=C Stretch
1400	Medium	Aromatic C=C Stretch
1090	Strong	C-Cl Stretch
1015	Medium	Cyclopropyl Ring Vibration

Technique: Capillary Cell: Neat. Data sourced from C. Janssen Research Laboratory, Beerse, Belgium.[1]

Table 4: Mass Spectrometry (MS) Data.[1]

m/z	Relative Intensity	Assignment
180	Moderate	[M] ⁺ (Molecular Ion, ³⁵ Cl)
182	Low	[M+2] ⁺ (Isotope Peak, ³⁷ Cl)
139	High	[M - C ₃ H ₅] ⁺
111	High	[C ₆ H ₄ Cl] ⁺
141	Moderate	[M - C ₃ H ₅] ⁺ (³⁷ Cl isotope)

Ionization Method: Electron Ionization (EI) at 70 eV. Data sourced from the NIST Mass Spectrometry Data Center.[\[1\]](#)

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of **4-Chlorophenyl cyclopropyl ketone**.

Materials:

- **4-Chlorophenyl cyclopropyl ketone** (5-20 mg for ¹H, 20-50 mg for ¹³C)
- Deuterated chloroform (CDCl₃)
- 5 mm NMR tubes
- Tetramethylsilane (TMS) as an internal standard
- Vortex mixer
- NMR Spectrometer (e.g., 400 MHz or higher)

Procedure:

- Sample Preparation: Accurately weigh the sample and dissolve it in approximately 0.6-0.7 mL of CDCl_3 containing 0.03% TMS in a clean, dry vial.[2]
- Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube.
- Instrument Setup: Insert the NMR tube into the spectrometer's probe.
- Locking and Shimming: Lock the spectrometer on the deuterium signal of the CDCl_3 . Perform automatic or manual shimming to optimize the magnetic field homogeneity.
- ^1H NMR Acquisition:
 - Acquire the ^1H NMR spectrum using a standard pulse sequence.
 - Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).
 - Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.
- ^{13}C NMR Acquisition:
 - Acquire the proton-decoupled ^{13}C NMR spectrum.
 - Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-220 ppm).
 - A larger number of scans will be required compared to ^1H NMR due to the lower natural abundance of ^{13}C .
- Data Processing: Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phase correction, and baseline correction. Reference the spectra to the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy

Objective: To obtain the infrared absorption spectrum of **4-Chlorophenyl cyclopropyl ketone**.

Materials:

- **4-Chlorophenyl cyclopropyl ketone**
- FTIR Spectrometer with a capillary film or Attenuated Total Reflectance (ATR) accessory
- Spatula
- Solvent for cleaning (e.g., isopropanol or acetone)

Procedure (using Capillary Film Method):

- Sample Preparation: As **4-Chlorophenyl cyclopropyl ketone** is a low-melting solid, a thin film can be prepared by melting a small amount of the sample between two salt plates (e.g., NaCl or KBr).
- Background Spectrum: Record a background spectrum of the empty sample compartment.
- Sample Analysis: Place the salt plates with the thin film of the sample in the spectrometer's sample holder.
- Data Acquisition: Acquire the IR spectrum over the standard mid-IR range (e.g., 4000-400 cm^{-1}).
- Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum. Label the significant peaks.

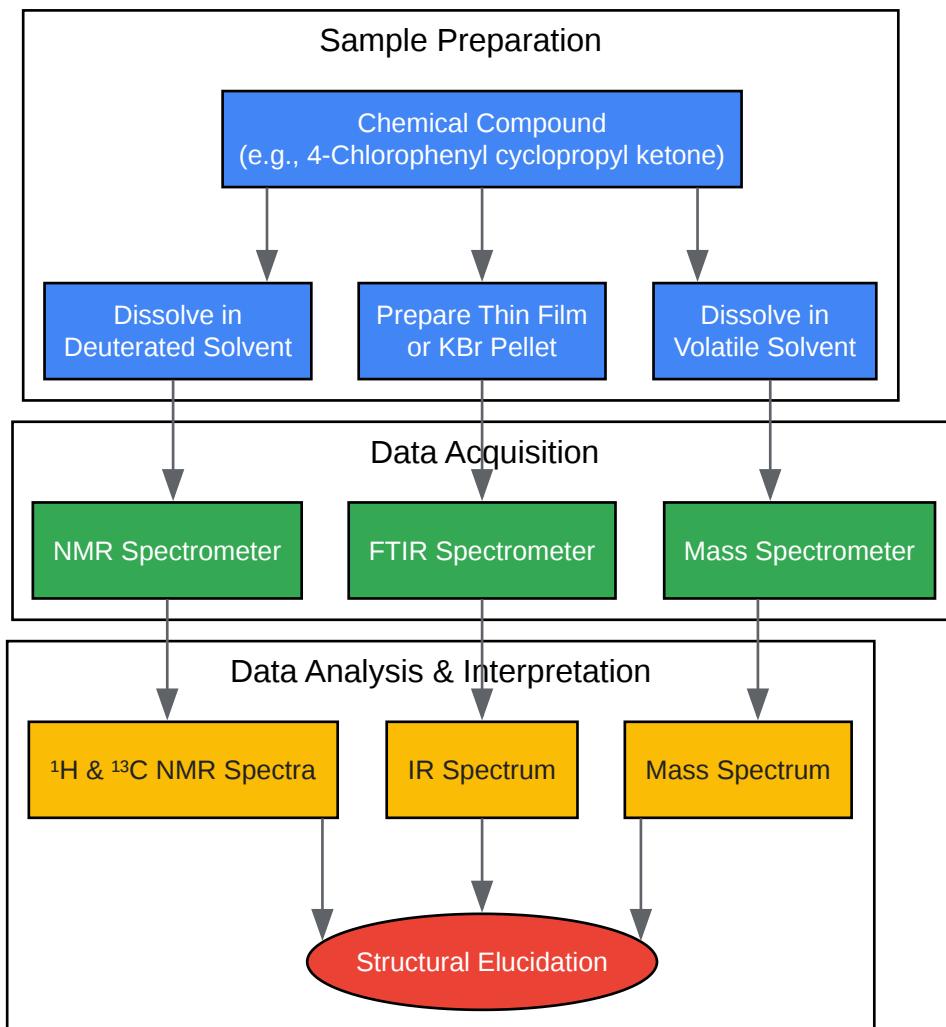
Mass Spectrometry (MS)

Objective: To determine the mass-to-charge ratio of the molecular ion and characteristic fragments of **4-Chlorophenyl cyclopropyl ketone**.

Materials:

- **4-Chlorophenyl cyclopropyl ketone**
- Mass Spectrometer with an Electron Ionization (EI) source
- Volatile solvent (e.g., methanol or dichloromethane)

- Sample vial


Procedure:

- Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent.
- Instrument Setup: Tune the mass spectrometer according to the manufacturer's instructions. Set the ionization energy to 70 eV.
- Sample Introduction: Introduce the sample into the ion source via a direct insertion probe or through a gas chromatograph (GC-MS).
- Data Acquisition: Acquire the mass spectrum over a suitable mass range (e.g., m/z 40-300).
- Data Analysis: Identify the molecular ion peak and prominent fragment ions. The presence of a peak at M+2 with approximately one-third the intensity of the molecular ion peak is characteristic of a compound containing one chlorine atom.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

General Workflow for Spectroscopic Analysis

[Click to download full resolution via product page](#)

Caption: Workflow of Spectroscopic Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-Chlorophenyl cyclopropyl ketone | C₁₀H₉ClO | CID 81148 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- To cite this document: BenchChem. [Spectroscopic Profile of 4-Chlorophenyl Cyclopropyl Ketone: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1346817#spectroscopic-data-nmr-ir-ms-of-4-chlorophenyl-cyclopropyl-ketone]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com